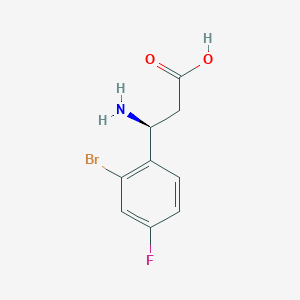
(3S)-3-amino-3-(2-bromo-4-fluorophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-amino-3-(2-bromo-4-fluorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, which is further connected to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(2-bromo-4-fluorophenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a phenyl ring, followed by the introduction of an amino group and the formation of the propanoic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to control the reaction parameters precisely. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact.
化学反応の分析
Types of Reactions
(3S)-3-amino-3-(2-bromo-4-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted phenylpropanoic acids.
科学的研究の応用
(3S)-3-amino-3-(2-bromo-4-fluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein engineering.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (3S)-3-amino-3-(2-bromo-4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Bromo-2-fluorobenzoic acid: Similar in structure but lacks the amino group and propanoic acid moiety.
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a sulfonamide group instead of the propanoic acid moiety.
Uniqueness
(3S)-3-amino-3-(2-bromo-4-fluorophenyl)propanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and fluorine atoms on the phenyl ring, along with the amino and propanoic acid groups, makes it a versatile compound for various applications.
生物活性
(3S)-3-amino-3-(2-bromo-4-fluorophenyl)propanoic acid is a chiral amino acid derivative with significant pharmacological potential due to its unique structural features, including bromine and fluorine substituents on the aromatic ring. This compound is classified as an α-amino acid, characterized by the presence of both an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to the same carbon atom. The specific stereochemistry at the 3-position (denoted as "S") influences its biological interactions and reactivity.
Structural Characteristics
The compound's molecular formula is C9H10BrFNO2, and its structure can be depicted as follows:
This unique halogenated structure enhances its binding affinity to specific receptors or enzymes compared to non-halogenated analogs, making it a candidate for further pharmacological studies .
The biological activity of this compound is primarily assessed through bioassays measuring its effects on cellular functions, such as enzyme inhibition or receptor modulation. The compound interacts with various biological targets, potentially influencing metabolic pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which is crucial for therapeutic applications.
- Receptor Modulation : It can modulate receptor activity, affecting neurotransmission and other signaling pathways.
Pharmacological Potential
Research indicates that this compound exhibits notable biological activities, including:
Comparative Analysis with Similar Compounds
A comparison with similar compounds highlights the uniqueness of this compound. The following table summarizes key features of related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C9H10BrFNO2 | Contains both bromine and fluorine; potential for enhanced receptor binding |
| (3S)-3-amino-3-(4-fluorophenyl)propanoic acid | C9H10FNO2 | Lacks bromine; different reactivity profile |
| Methyl (S)-3-amino-3-(2-bromo-4-fluorophenyl)propanoate | C10H12BrFNO2 | Ester derivative; altered pharmacokinetics |
Case Studies and Research Findings
- In Vitro Studies : Various in vitro studies have demonstrated that halogenated amino acids like this compound can exhibit selective inhibition of monoamine oxidase B (MAO-B), a target for treating neurodegenerative diseases .
- Toxicity Assessments : Toxicity evaluations using Vero cells indicated that concentrations up to 100 μg/mL did not significantly impact cell viability, suggesting a favorable safety profile for further pharmacological exploration .
特性
分子式 |
C9H9BrFNO2 |
|---|---|
分子量 |
262.08 g/mol |
IUPAC名 |
(3S)-3-amino-3-(2-bromo-4-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9BrFNO2/c10-7-3-5(11)1-2-6(7)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 |
InChIキー |
QRULMOBYJBPULF-QMMMGPOBSA-N |
異性体SMILES |
C1=CC(=C(C=C1F)Br)[C@H](CC(=O)O)N |
正規SMILES |
C1=CC(=C(C=C1F)Br)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















